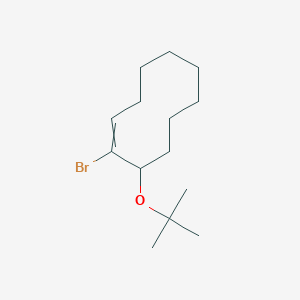![molecular formula C20H18N2O B14597232 3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine CAS No. 61201-63-6](/img/structure/B14597232.png)
3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine is a chemical compound that belongs to the class of phenoxy derivatives. These compounds are known for their diverse applications in medicinal chemistry and various industrial processes. The structure of this compound includes a phenoxy group attached to a pyridazine ring, which is further substituted with a but-2-en-1-yl group and a phenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2-(but-2-en-1-yl)phenol with an appropriate halogenated pyridazine derivative under basic conditions.
Coupling Reaction: The phenoxy intermediate is then coupled with 6-phenylpyridazine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in an organic solvent like toluene or dimethylformamide.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The phenoxy and pyridazine rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the phenoxy or pyridazine rings.
科学的研究の応用
3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
類似化合物との比較
Similar Compounds
- 3-[2-(But-2-en-1-yl)phenoxy]-6-methylpyridazine
- 3-[2-(But-2-en-1-yl)phenoxy]-6-ethylpyridazine
- 3-[2-(But-2-en-1-yl)phenoxy]-6-chloropyridazine
Uniqueness
3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group on the pyridazine ring enhances its potential interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
61201-63-6 |
|---|---|
分子式 |
C20H18N2O |
分子量 |
302.4 g/mol |
IUPAC名 |
3-(2-but-2-enylphenoxy)-6-phenylpyridazine |
InChI |
InChI=1S/C20H18N2O/c1-2-3-9-17-12-7-8-13-19(17)23-20-15-14-18(21-22-20)16-10-5-4-6-11-16/h2-8,10-15H,9H2,1H3 |
InChIキー |
XASUEGOLMSMOSP-UHFFFAOYSA-N |
正規SMILES |
CC=CCC1=CC=CC=C1OC2=NN=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,4S)-4-phenyloxetan-2-yl]methanol](/img/structure/B14597156.png)
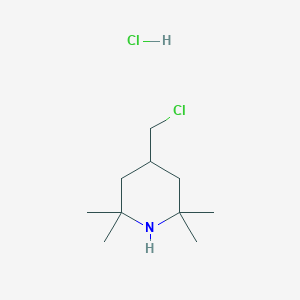
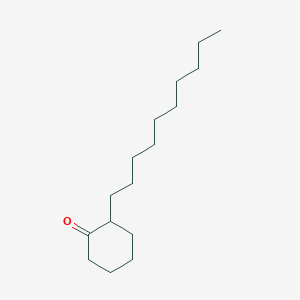
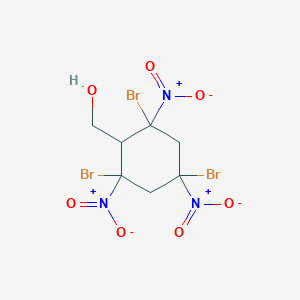
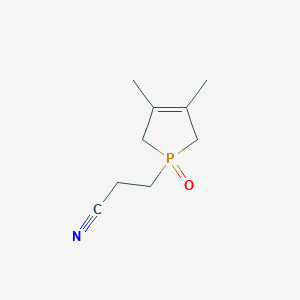


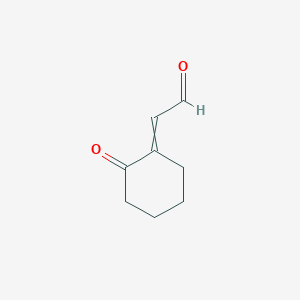
![Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]-](/img/structure/B14597204.png)


![Triethoxy[2-(triphenylsilyl)ethyl]silane](/img/structure/B14597226.png)
![1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine](/img/structure/B14597227.png)
